molecular formula C10H11NO3S B14809264 5-Cyclopropoxy-4-(methylthio)picolinic acid

5-Cyclopropoxy-4-(methylthio)picolinic acid

Cat. No.: B14809264
M. Wt: 225.27 g/mol
InChI Key: XMTSBPCMZWZBBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 5-Cyclopropoxy-4-(methylthio)picolinic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-(methylthio)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis for the development of new compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s antiviral properties could be explored for therapeutic applications against viral infections.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-(methylthio)picolinic acid is unique due to the specific positioning of the cyclopropoxy and methylthio groups on the picolinic acid core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylsulfanylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c1-15-9-4-7(10(12)13)11-5-8(9)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

XMTSBPCMZWZBBV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC=C1OC2CC2)C(=O)O

Origin of Product

United States

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